5-Amino-3-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-3-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with an amino group, a bromine atom, and a cyclopropylmethyl group
Preparation Methods
The synthesis of 5-Amino-3-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: This step often involves nucleophilic substitution reactions.
Attachment of the cyclopropylmethyl group: This can be achieved through alkylation reactions using cyclopropylmethyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
5-Amino-3-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium), and bases (e.g., sodium hydroxide).
Scientific Research Applications
5-Amino-3-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: It can be employed in the study of enzyme inhibition and receptor binding due to its structural features.
Material Science: The compound’s unique properties make it suitable for the development of novel materials with specific electronic or optical characteristics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds to 5-Amino-3-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one include:
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: This compound shares the amino and bromine substituents but differs in the core structure and additional substituents.
5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides: These compounds have similar functional groups but differ in the aryl and carboxamide substituents.
The uniqueness of this compound lies in its specific combination of substituents and the cyclopropylmethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(cyclopropylmethyl)pyridin-2-one |
InChI |
InChI=1S/C9H11BrN2O/c10-8-3-7(11)5-12(9(8)13)4-6-1-2-6/h3,5-6H,1-2,4,11H2 |
InChI Key |
WJCRIEKFCZZYMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(C=C(C2=O)Br)N |
Origin of Product |
United States |
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